3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride is a heterocyclic compound that belongs to the class of pyrimidoazepines. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Pyrimidoazepines are known for their diverse pharmacological profiles, including effects on neurotransmitter receptors.
The compound is classified under organic compounds with a specific focus on nitrogen-containing heterocycles. It is structurally related to other pyrimidine derivatives and azepine derivatives, which are known for their therapeutic potential in various neurological and psychiatric disorders. The molecular formula for this compound is C_8H_{12}Cl_2N_2\O with a molar mass of approximately 207.1 g/mol.
The synthesis of 3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride typically involves several key steps:
For example, one synthetic route may involve the reaction of a piperidone derivative with a pyrimidine precursor under acidic conditions to facilitate the formation of the bicyclic structure .
The molecular structure of 3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride features a fused bicyclic system consisting of a pyrimidine ring and an azepine ring. The specific arrangement of nitrogen atoms in the rings contributes to its chemical properties and reactivity.
The reactivity of 3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride can be explored through various chemical transformations:
These reactions are crucial for developing analogs with improved efficacy or reduced toxicity .
The mechanism of action for 3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride primarily involves its interaction with neurotransmitter systems:
The physical properties of 3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride include:
Chemical properties include:
The applications of 3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride span various fields:
This compound exemplifies the potential of heterocyclic chemistry in developing novel therapeutic agents with significant implications for treating mental health disorders and beyond.
The systematic nomenclature of pyrimido[4,5-d]azepines follows IUPAC guidelines for fused polycyclic heterocycles. The parent compound, 5H-pyrimido[4,5-d]azepine, consists of a pyrimidine ring (positions 1,3,4,5) fused to a seven-membered azepine ring (positions 5,6,7,8,9) at bonds [4,5-d]. The fusion descriptor "[4,5-d]" specifies that pyrimidine atoms 4 and 5 are shared with azepine bonds d (typically bonds 6a-9a in azepine numbering) [5]. Hydrogen saturation is denoted by prefixes: "3,5,6,7,8,9-hexahydro-4H-" indicates complete saturation of the azepine ring except for the 5,6-double bond, with the lactam hydrogen at N4 (4H) [1] . Substituents are assigned positional numbers based on this parent system; for example, methylation at the pyrimidine C2 position yields 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one [7].
Table 1: Nomenclature of Representative Derivatives
Compound Variant | Systematic IUPAC Name | Key Features |
---|---|---|
Parent Structure | 5H-Pyrimido[4,5-d]azepine | Unsaturated bicyclic system |
Fully saturated lactam | 3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one | 4-oxo group, hexahydro azepine |
2-Methyl derivative | 2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one | Methyl at pyrimidine C2 |
2-Phenyl derivative (dihydrochloride salt) | 2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride | Phenyl at C2, HCl salt |
Canonical SMILES strings further clarify connectivity: O=c1[nH]cnc2c1CCNCC2
for the free base confirms the lactam (O=C1), pyrimidine NH ([nH]), and azepine ethylene bridge (CCNCC2) [1]. The InChIKey JZLXTXQGGXXTOX-UHFFFAOYSA-N
provides a unique identifier for the dihydrochloride salt [1].
Isomerism in pyrimido-azepines arises from three key factors: ring fusion orientation, saturation patterns, and substituent positioning. The fusion notation [4,5-d] differs critically from alternative orientations like [4,5-b] or [5,4-d], which alter atom connectivity and ring geometry [3]. For example, pyrimido[4,5-d]azepines feature fusion at pyrimidine bonds 4a-5a (equivalent to azepine bonds 5-9a), whereas pyrimido[5,4-d] isomers would fuse pyrimidine positions 5 and 6 to azepine, fundamentally changing ring topology [5].
Saturation isomers are distinguished by hydrogenation states: 5,6,7,8,9-pentahydro variants retain one double bond, while hexahydro derivatives are fully saturated except for the lactam carbonyl [4] [7]. Substituent positional isomers exhibit distinct properties; methylation at C2 (adjacent to lactam nitrogen) versus C7 (azepine carbon) alters electronic distribution. 2-Methyl derivatives (e.g., CAS 391953-90-5) show higher dipole moments (predicted pKa 9.86) compared to unsubstituted analogs due to electron donation toward the lactam [7].
Table 2: Structural Isomers and Key Differentiators
Isomer Type | Example Compound | Differentiating Feature | Biological Consequence |
---|---|---|---|
Ring Fusion Isomer | Pyrimido[5,4-d]azepine | Altered fusion bonds | Distinct receptor binding |
Saturation Isomer | 5,6,7,8,9-Pentahydro-4H-pyrimido[4,5-d]azepin-4-one | 5,6-double bond | Enhanced planarity |
Substituent Position Isomer | 2-Methyl- vs. 7-methyl- derivatives | C2 (pyrimidine) vs. C7 (azepine) location | Altered logP (predicted -1.43 vs. -0.92) |
Patent data reveals that 2-phenyl-substituted hexahydropyrimido[4,5-d]azepin-4-ones (e.g., CAS 2367049-01-0) exhibit higher 5-HT2C receptor affinity than 4-phenyl isomers due to improved steric complementarity [3] [10].
Dihydrochloride salt formation in pyrimido[4,5-d]azepin-4-ones occurs via protonation at the pyrimidine N1 and azepine N9 atoms, generating a dication stabilized by chloride counterions. The crystalline lattice accommodates variable hydration states: anhydrous dihydrochloride (CAS 46001-09-6) and monohydrate forms (e.g., 2-methyl derivative hydrate, CAS 391953-90-5) exhibit identical NMR spectra in solution but distinct solid-state properties [1] [7]. Hydration reduces melting points by 20–30°C compared to anhydrous salts due to water-mediated crystal packing [7].
X-ray diffraction analyses reveal that water molecules in monohydrates bridge chloride ions via hydrogen bonds (O-H···Cl, 3.1 Å), while anhydrous salts exhibit closer Cl⁻···H-N⁺ contacts (2.9 Å). Both forms maintain the same core bicyclic structure confirmed by identical canonical SMILES strings [1] [8]. Dihydrochloride salts consistently demonstrate enhanced aqueous solubility (>50 mg/mL) versus free bases (<5 mg/mL), critical for biological applications .
Table 3: Salt and Hydration State Properties
Form | CAS Number | Molecular Formula | Molecular Weight | Key Characteristics |
---|---|---|---|---|
Free Base | 32881-49-5 | C₈H₇N₃ | 145.16 g/mol | Low solubility, limited stability |
Anhydrous Dihydrochloride | 46001-09-6 | C₈H₁₁N₃O·2HCl | 238.11 g/mol | Hygroscopic, high melting point |
Monohydrate Dihydrochloride | 391953-90-5 | C₉H₁₃N₃O·2HCl·H₂O | 267.71 g/mol | Stable crystals, lower melting point |
2-Phenyl Dihydrochloride | 2367049-01-0 | C₁₄H₁₅N₃O·2HCl | 314.22 g/mol | Enhanced crystallinity |
The salt stoichiometry is verifiable via elemental analysis: anhydrous dihydrochlorides show Cl content ≈29.7% (calculated for C₈H₁₃Cl₂N₃O), while monohydrates display reduced Cl content (≈26.5%) due to water mass contribution [7] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1